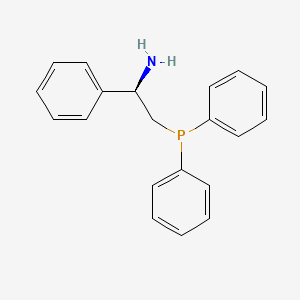

(R)-2-(Diphenylphosphino)-1-phenylethanamine

説明

(R)-2-(Diphenylphosphino)-1-phenylethanamine (CAS: 141096-35-7) is a chiral organophosphorus compound characterized by a phenylethanamine backbone substituted with a diphenylphosphino group at the 2-position. Its molecular formula is C₂₀H₂₀NP, with a molecular weight of 305.35 g/mol . The compound exists as a white, air-sensitive solid, requiring inert storage conditions . Its stereochemistry (R-configuration) makes it valuable in asymmetric catalysis, where it serves as a ligand for transition metals like ruthenium and palladium .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Diphenylphosphino)-1-phenylethanamine typically involves the reaction of diphenylphosphine with a chiral amine precursor. One common method is the reaction of diphenylphosphine with ®-1-phenylethanamine under controlled conditions to ensure the desired stereochemistry is maintained .

Industrial Production Methods

Industrial production of ®-2-(Diphenylphosphino)-1-phenylethanamine often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions

®-2-(Diphenylphosphino)-1-phenylethanamine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form secondary phosphines.

Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Applications

Asymmetric Catalysis:

(R)-2-(Diphenylphosphino)-1-phenylethanamine serves as a highly effective ligand in transition metal-catalyzed asymmetric synthesis. Its bulky diphenylphosphino group combined with a chiral amine creates a sterically hindered environment that preferentially interacts with one enantiomer of a substrate molecule. This property is crucial in reactions such as:

- Hydrogenation: It facilitates the selective reduction of prochiral ketones to produce chiral alcohols.

- Hydroformylation: The compound aids in converting alkenes into aldehydes with high enantioselectivity.

Biological Applications

Synthesis of Pharmaceuticals:

The compound is instrumental in the synthesis of biologically active compounds and pharmaceuticals. Its ability to induce chirality in reaction products makes it valuable for developing chiral drugs, which often exhibit enhanced efficacy and reduced side effects compared to their racemic counterparts. For instance, it has been applied in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Industrial Applications

Production of Fine Chemicals:

In industrial settings, this compound is utilized for producing fine chemicals and specialty materials. Its role as a chiral auxiliary allows for the efficient production of optically active intermediates used in various chemical processes.

Case Study 1: Asymmetric Hydrogenation

A study demonstrated the effectiveness of this compound in the asymmetric hydrogenation of ketones. The reaction yielded high enantiomeric excess (ee) values, showcasing its potential for producing chiral alcohols with pharmaceutical applications.

| Reaction Type | Substrate Type | Enantiomeric Excess (%) |

|---|---|---|

| Asymmetric Hydrogenation | Prochiral Ketone | 95% |

作用機序

The mechanism of action of ®-2-(Diphenylphosphino)-1-phenylethanamine involves its role as a ligand in transition metal complexes. The compound coordinates with metal centers, facilitating various catalytic processes. The chiral nature of the ligand allows for the selective formation of enantiomerically pure products, which is crucial in asymmetric synthesis .

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural, physical, and functional differences between (R)-2-(Diphenylphosphino)-1-phenylethanamine and related compounds:

Key Differences

Backbone Rigidity: The phenylethanamine backbone in this compound offers moderate flexibility, enabling adaptable coordination to metal centers . In contrast, BINAP’s binaphthyl backbone is rigid, favoring enantioselectivity in reactions like hydrogenation . Ferrocene-based ligands (e.g., SL-J001-1) provide redox activity due to the iron center, a feature absent in the target compound .

2-(Diphenylphosphino)benzaldehyde combines a phosphine with an aldehyde, enabling Schiff base formation for tailored metal coordination .

Stereochemical Impact: The R-configuration of the target compound induces specific enantioselectivity in catalytic reactions. For example, its ruthenium complexes are used in asymmetric transfer hydrogenation, outperforming non-chiral analogues . Enantiomeric pairs (R vs. S) exhibit mirrored catalytic behaviors. For instance, (S)-2-Diphenylphosphino-1-phenylethylamine produces opposite enantiomers in synthetic applications .

Research Findings

- Catalytic Performance: this compound-based ruthenium complexes show high turnover numbers in ketone hydrogenation, comparable to BINAP-Ru systems but with lower substrate scope . In Pd-catalyzed cross-coupling reactions, the amine-phosphine ligand enhances stability of intermediates, reducing side reactions compared to monodentate phosphines .

Synthetic Challenges :

- The compound’s air sensitivity complicates handling, necessitating Schlenk techniques for metal complex synthesis . In contrast, BINAP derivatives are more stable but require intricate synthetic routes .

生物活性

(R)-2-(Diphenylphosphino)-1-phenylethanamine, commonly referred to as a chiral aminophosphine, has garnered significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its role as a catalyst in asymmetric synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a diphenylphosphino group attached to a chiral center, which contributes to its ability to induce chirality in reaction products. The compound has the following structural formula:

This compound is notable for its high stability and reactivity, making it an excellent candidate for various catalytic applications.

1. Catalytic Applications

One of the primary uses of this compound is as a ligand in asymmetric catalysis. It has been employed in numerous reactions, including:

- Asymmetric Hydrogenation : The compound has shown effectiveness in hydrogenating prochiral substrates to produce enantiomerically enriched products.

- Michael Addition Reactions : It facilitates double Michael addition processes with moderate enantioselectivity, demonstrating its utility in forming complex organic molecules .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of phosphine-containing compounds. Specifically, organometallic complexes that incorporate phosphines like this compound have exhibited significant antiproliferative effects against various cancer cell lines. For instance:

Case Study 1: Asymmetric Synthesis

In a study focusing on the synthesis of chiral amines, this compound was used as a catalyst. The results demonstrated successful enantioselective transformations with yields exceeding 70% under optimized conditions . This reinforces its role as a valuable tool in synthetic organic chemistry.

Case Study 2: Antitumor Activity

A comparative study evaluated various phosphine complexes for their cytotoxic effects against human cancer cell lines, including HeLa and MCF-7 cells. The findings indicated that compounds with diphenylphosphine moieties exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin. This suggests that this compound could be further investigated for its potential antitumor properties .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-(Diphenylphosphino)-1-phenylethanamine, and what are their yields and enantiomeric purity?

The synthesis typically involves starting from chiral precursors such as (R)-phenylglycinol or derivatives. For example, a related selenated amine was synthesized via sequential reactions starting from (2R)-2-amino-2-phenylethanol, followed by functionalization with diphenylphosphine groups under controlled conditions (e.g., ice-cold methanol with sulfuric acid for salt formation) . The enantiomeric purity can be ensured using chiral resolution techniques, and yields vary depending on the reaction scale and purification methods (e.g., chromatography or recrystallization). The compound is air-sensitive, requiring inert atmosphere handling .

Q. How can researchers characterize the stereochemical purity and structural integrity of this ligand?

Key methods include:

- Optical rotation : Measure specific rotation (e.g., −19.98° for a similar compound in THF) to confirm enantiopurity .

- NMR spectroscopy : Analyze P NMR for phosphine environments and H/C NMR for backbone structure.

- Elemental analysis : Validate empirical formula (e.g., CHNP, FW: 305.35) .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Q. In what types of catalytic asymmetric reactions is this ligand commonly employed?

The ligand is widely used in transition-metal-catalyzed asymmetric hydrogenation and cross-coupling reactions. For example, ruthenium complexes incorporating this ligand (e.g., [RuCl(BINAP)(DAIPEN)]) exhibit high enantioselectivity in ketone hydrogenation . It also serves as a chiral auxiliary in organometallic frameworks for C–C bond formation .

Advanced Research Questions

Q. How can computational methods like DFT predict the ligand’s electronic properties and catalytic behavior?

Density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) can model the ligand’s electron-donating phosphine groups and their interaction with metal centers. Studies show that including exact-exchange terms improves accuracy in predicting bond dissociation energies and redox potentials, critical for understanding catalytic cycles . For example, DFT can optimize metal-ligand bond angles and predict enantioselectivity trends by analyzing transition-state geometries .

Q. What strategies optimize enantioselectivity when using this ligand in hydrogenation reactions?

Key factors include:

- Metal-ligand ratio : Stoichiometric tuning (e.g., 1:1 vs. 1:2 ligand-metal ratios) affects steric and electronic environments .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance substrate-ligand coordination.

- Substrate scope : Bulky substrates may require modified phosphine substituents (e.g., trifluoromethyl groups) to improve stereocontrol .

- Additives : Lewis acids (e.g., BF) can stabilize intermediates and enhance selectivity .

Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Contradictions often arise from variations in:

- Reaction conditions : Temperature, pressure, and solvent purity significantly impact turnover numbers (TONs).

- Catalyst pre-activation : Some protocols require pre-treatment with H or reducing agents to generate active metal species .

- Analytical methods : Ensure consistent measurement of enantiomeric excess (e.g., chiral HPLC vs. optical rotation) .

- Computational validation : Use DFT to reconcile experimental outcomes with theoretical models, identifying overlooked variables (e.g., solvent coordination) .

Q. Methodological Considerations

- Air sensitivity : Store the ligand under argon or nitrogen and use Schlenk techniques for handling .

- Metal compatibility : Screen transition metals (e.g., Ru, Rh, Pd) to identify optimal catalytic systems .

- Scale-up challenges : Pilot-scale reactions may require adjusted ligand loading or continuous-flow setups to maintain enantiopurity .

特性

IUPAC Name |

(1R)-2-diphenylphosphanyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNYDYNCOCRMDG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855641 | |

| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141096-35-7 | |

| Record name | (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。